

# Application Notes and Protocols for Foretinib Administration in Mouse Xenograft Models

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## Compound of Interest

Compound Name: *Foretinib*

Cat. No.: *B612053*

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These application notes provide a comprehensive guide to the administration of **Foretinib**, a multi-kinase inhibitor targeting c-MET and VEGFR2, in mouse xenograft models. The following protocols and data are compiled from various preclinical studies and are intended to serve as a detailed resource for designing and executing in vivo efficacy studies.

## Data Presentation: Foretinib Dosing and Efficacy

The following tables summarize the quantitative data from various studies on the administration and efficacy of **Foretinib** in different mouse xenograft models.

Cell Line	Tumor Type	Mouse Strain	Foretinib Dosage	Administration Route	Vehicle Solution	Treatment Schedule	Tumor Growth Inhibition	Reference
MDA-MB-231	Triple-Negative Breast Cancer	Nude	15 mg/kg/day	Oral Gavage	15% hydroxy propyl- $\beta$ -cyclodextrin aqueous solution	Daily for 18 days	42.79 $\pm$ 8.52%	<a href="#">[1]</a> <a href="#">[2]</a>
MDA-MB-231	Triple-Negative Breast Cancer	Nude	50 mg/kg/day	Oral Gavage	15% hydroxy propyl- $\beta$ -cyclodextrin aqueous solution	Daily for 18 days	79.16 $\pm$ 4.58%	<a href="#">[1]</a> <a href="#">[2]</a>
SKOV3ip1	Ovarian Cancer	Athymic Nude	30 mg/kg	Oral Gavage	1% hydroxy propyl methylcellulose, 0.2% sodium lauryl sulfate	6 days/week for 21 days	86%	<a href="#">[3]</a> <a href="#">[4]</a>
HeyA8	Ovarian Cancer	Athymic Nude	30 mg/kg	Oral Gavage	1% hydroxy propyl	6 days/w	71%	<a href="#">[3]</a>

					methylcellulose, 0.2% sodium lauryl sulfate	week for 16 days		
MKN-45	Gastric Cancer	Nude	6 mg/kg	Oral Gavage	1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate, 98.8% water	Daily for 21 days	Not specified	<a href="#">[5]</a>
MKN-45	Gastric Cancer	Nude	10 mg/kg	Oral Gavage	1% hydroxypropyl methylcellulose, 0.2% sodium lauryl sulfate, 98.8% water	Daily for 21 days	Not specified	<a href="#">[5]</a>
MKN-45	Gastric Cancer	Nude	30 mg/kg	Oral Gavage	1% hydroxypropyl methylcellulose, 0.2% sodium lauryl	Every other day for 42 days	Not specified	<a href="#">[5]</a>

sulfate, 98.8% water								
B16F10	Melano ma	Not specifie d	30 mg/kg	Oral Gavage	0.9% normal saline	Not specifie d	64%	[6]
B16F10	Melano ma	Not specifie d	100 mg/kg	Oral Gavage	0.9% normal saline	Not specifie d	87%	[6]
ECC, HEC- 108, TEN	Endom etrial Cancer	Not specifie d	30 mg/kg	Oral Gavage	Not specifie d	Daily	Signific ant inhibitio n	[4]

## Experimental Protocols

### Preparation of Foretinib for Oral Administration

Materials:

- **Foretinib** powder
- Vehicle solution (choose one based on experimental design):
  - 1% hydroxypropyl methylcellulose (HPMC) with 0.2% sodium lauryl sulfate (SLS) in sterile water.[5]
  - 15% hydroxypropyl- $\beta$ -cyclodextrin (HP $\beta$ CD) in sterile water.[1][2]
  - 0.9% normal saline.[6]
- Sterile tubes
- Vortex mixer
- Sonicator (optional)

**Protocol:**

- Calculate the total amount of **Foretinib** and vehicle solution required for the entire study, accounting for the number of mice, dosage, and treatment duration.
- Weigh the required amount of **Foretinib** powder accurately.
- In a sterile tube, add the **Foretinib** powder.
- Add the chosen vehicle solution to the tube.
- Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
- If necessary, sonicate the suspension for a short period to aid in dissolution, but be cautious to avoid degradation of the compound.
- Visually inspect the solution to ensure it is a uniform suspension before each administration.

## Mouse Xenograft Model Establishment

**Materials:**

- Cancer cell line of interest (e.g., MDA-MB-231, MKN-45, SKOV3ip1)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel (optional, but recommended for some cell lines)
- Immunocompromised mice (e.g., athymic nude, NOD/SCID)
- Syringes and needles (e.g., 27-30 gauge)

**Protocol:**

- Culture the cancer cells in their recommended medium until they reach 70-80% confluency.

- Harvest the cells by trypsinization and neutralize with complete medium.
- Centrifuge the cell suspension and wash the cell pellet with sterile PBS.
- Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration.<sup>[2]</sup> Keep the cell suspension on ice.
- Inject the cell suspension subcutaneously or orthotopically into the appropriate site of the immunocompromised mice. The number of cells to inject will vary depending on the cell line (see table below).
- Monitor the mice regularly for tumor formation.

Cell Line	Number of Cells for Injection	Injection Site	Reference
MDA-MB-231	$3 \times 10^5$ to $5 \times 10^6$	Mammary fat pad	<sup>[2]</sup> <sup>[7]</sup>
MKN-45	$1 \times 10^6$ to $5 \times 10^6$	Subcutaneous flank	<sup>[8]</sup> <sup>[9]</sup>
SKOV3ip1	$1 \times 10^6$	Intraperitoneal	<sup>[3]</sup>
HeyA8	$1 \times 10^6$	Intraperitoneal	<sup>[3]</sup>

## Administration of Foretinib by Oral Gavage

Materials:

- Prepared **Foretinib** suspension
- Oral gavage needles (flexible or rigid, appropriate size for mice)
- Syringes

Protocol:

- Gently restrain the mouse.

- Measure the body weight of the mouse to calculate the correct volume of **Foretinib** suspension to administer.
- Draw the calculated volume of the well-vortexed **Foretinib** suspension into a syringe fitted with an oral gavage needle.
- Carefully insert the gavage needle into the mouse's esophagus, ensuring it does not enter the trachea.
- Slowly administer the **Foretinib** suspension.
- Return the mouse to its cage and monitor for any signs of distress.

## Tumor Measurement and Efficacy Assessment

### Materials:

- Calipers
- Scale for mouse body weight

### Protocol:

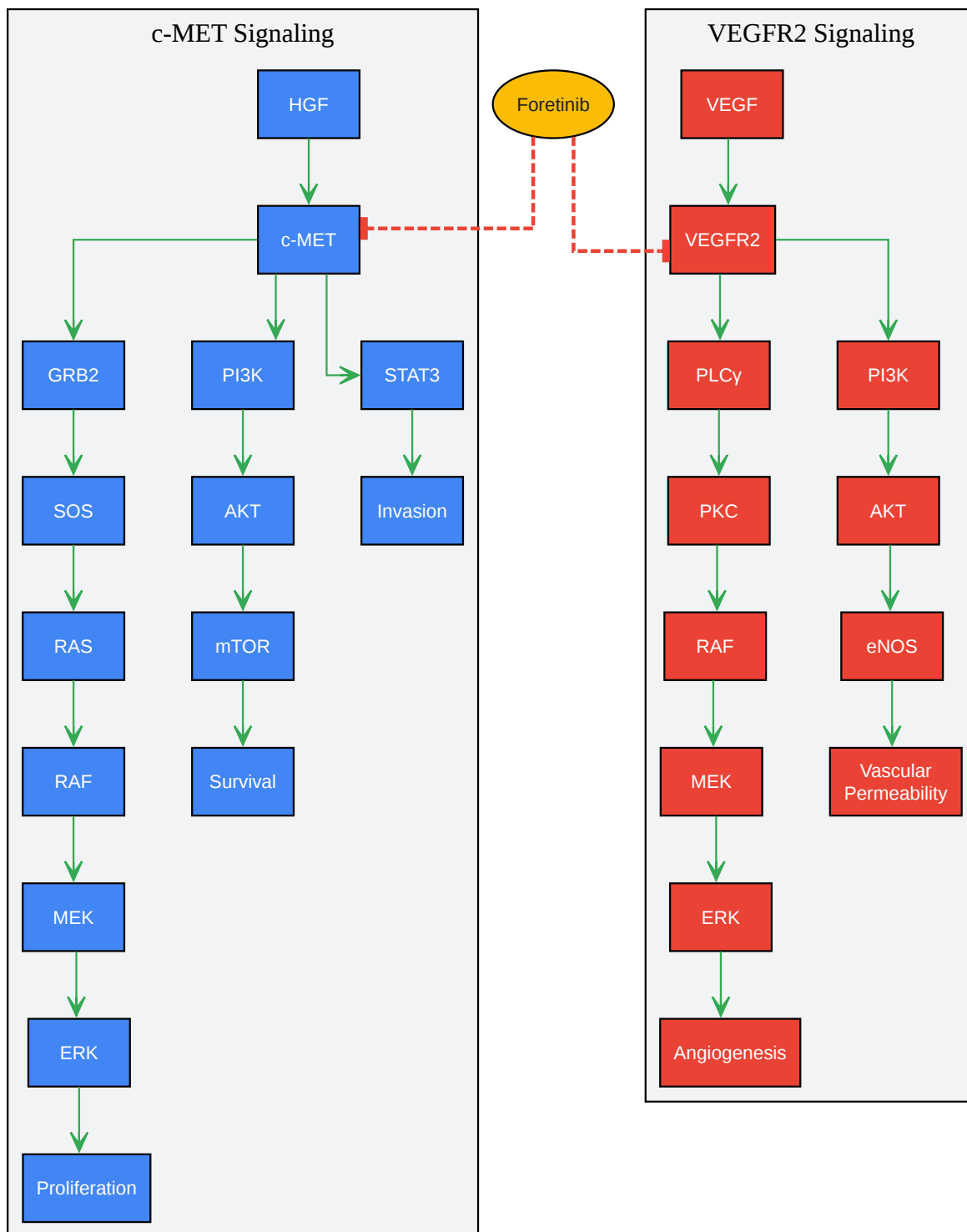
- Once tumors are palpable, begin measuring their dimensions using calipers at regular intervals (e.g., every 2-3 days).
- Measure the length (L) and width (W) of the tumor.
- Calculate the tumor volume using the formula:  $\text{Volume} = (L \times W^2) / 2$ .<sup>[1]</sup>
- Monitor the body weight of the mice throughout the study as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the excised tumors.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

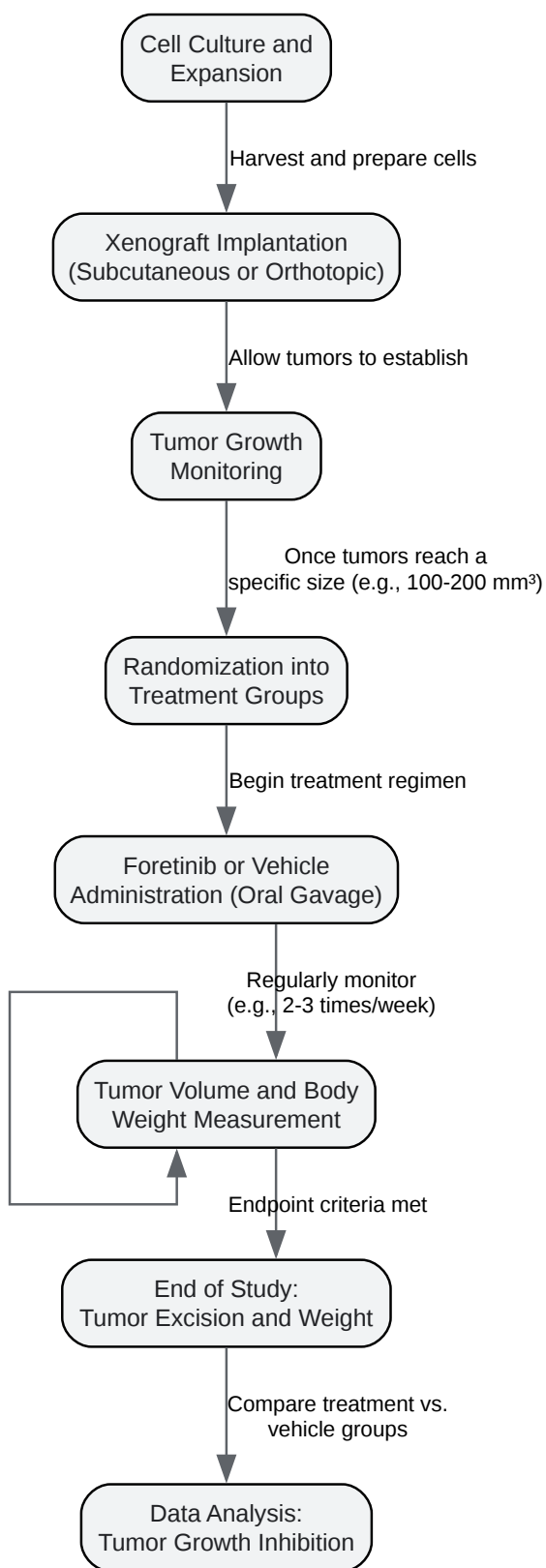
## Visualizations

### Signaling Pathways Inhibited by Foretinib

**Foretinib** primarily exerts its anti-tumor effects by inhibiting the c-MET and VEGFR2 receptor tyrosine kinases.







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